8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine
Description
Properties
IUPAC Name |
8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737435 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943025-91-0 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, can be achieved through various methods such as cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling reactions . For instance, the hydroboration of vinyl oxabicyclooctane followed by Suzuki coupling with 8-bromo-1,5-naphthyridine, mediated by Pd(PPh3)4 and K3PO4, is one such method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the presence of halogen atoms.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as K3PO4, used in Suzuki coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthyridine derivatives with different functional groups attached.
Scientific Research Applications
Medicinal Chemistry Applications
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine and its derivatives have shown promising results in various therapeutic areas:
Anticancer Activity
Research indicates that naphthyridine derivatives can exhibit significant anticancer properties. For instance, compounds containing the naphthyridine scaffold have been studied for their ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. These inhibitors can induce apoptosis in cancer cells by interfering with their proliferation mechanisms. A notable example includes the compound voreloxin (SNS-595), which is currently under clinical investigation for acute myeloid leukemia treatment due to its DNA intercalation properties and topoisomerase II inhibition .
Antimicrobial Properties
Naphthyridine derivatives have also been evaluated for their antimicrobial activity. The introduction of halogen atoms (like bromine and fluorine) into the naphthyridine structure enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi. Studies have demonstrated that specific modifications can increase the potency of these compounds against various pathogens .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
Classical Synthetic Routes
Traditional methods such as Skraup synthesis and Friedlander synthesis are commonly employed to construct naphthyridine frameworks. These methods involve cyclization reactions that form the aromatic ring system characteristic of naphthyridines.
Green Chemistry Approaches
Recent advancements in synthetic chemistry emphasize environmentally friendly methods. Techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions have been explored to reduce waste and improve yields when synthesizing naphthyridine derivatives .
Pharmacological Insights
The pharmacological profile of this compound suggests potential uses beyond oncology:
Neuroprotective Effects
Some studies indicate that naphthyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve antioxidant activity and modulation of neuroinflammatory pathways .
Anti-inflammatory Activity
In addition to their anticancer properties, these compounds have shown promise as anti-inflammatory agents. By inhibiting pro-inflammatory cytokines and mediators, they may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The exact targets and pathways are not well-documented, but it is believed to exert its effects through modulation of enzymatic activities and receptor interactions. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Key Physical and Chemical Data
- SMILES : COc1ccc2c(n1)c(Br)c(cn2)F
- Solubility: Limited data available, but methoxy and halogen substituents suggest moderate solubility in polar aprotic solvents (e.g., DMF, THF) .
- Reactivity : The bromine at position 8 serves as a reactive site for palladium-catalyzed cross-coupling, while fluorine atoms enhance electronic stability .
Comparison with Similar 1,5-Naphthyridine Derivatives
Substituent Position and Electronic Effects
The reactivity and applications of 1,5-naphthyridines are highly dependent on substituent positions and electronic properties. Below is a comparative analysis:
Biological Activity
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is a synthetic compound belonging to the family of naphthyridine derivatives. With the molecular formula C9H5BrF2N2O and a molecular weight of 275.05 g/mol, this compound exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins.
Target Interactions:
- Enzyme Inhibition: The compound can act as an inhibitor or activator of specific enzymes. It has been shown to modulate the activity of kinases and phosphatases, which are crucial in cell signaling pathways.
- Metal Complex Formation: It interacts with metal ions, forming complexes that can influence the activity of metalloenzymes.
Cellular Effects:
The compound influences several cellular processes:
- Gene Expression: It alters the expression of genes involved in cell proliferation, apoptosis, and differentiation.
- Cell Signaling: By modulating pathways that regulate cellular metabolism and signaling, it can impact various physiological responses .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antimicrobial Activity:
Studies indicate that this compound exhibits antibacterial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) Studies: The compound displays effective inhibition against Gram-positive and Gram-negative bacteria. Specific MIC values have shown significant reductions when compared to similar compounds .
Antiproliferative Effects:
The compound has been investigated for its potential in cancer therapy:
- Cell Line Studies: Various assays have demonstrated its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties:
Recent studies have also explored its efficacy against viral infections:
- HIV Inhibition: It has been identified as a potential inhibitor of HIV integrase, which is crucial for viral replication .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antibacterial Efficacy:
- Cancer Cell Growth Inhibition:
Comparative Analysis
To further understand the uniqueness of this compound among similar compounds, a comparison with other naphthyridine derivatives is provided below:
| Compound Name | Antibacterial Activity | Anticancer Activity | Other Notable Activities |
|---|---|---|---|
| This compound | High | Moderate | Antiviral |
| 2-Methyl-3-methoxy-1,5-naphthyridine | Moderate | Low | None |
| 3-Fluoroquinoline | Low | High | Antiviral |
Q & A
Q. What are the optimal synthetic routes for 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, considering sequential halogenation and methoxylation steps?
The synthesis typically involves sequential halogenation and functionalization. For example:
- Bromination : Bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux with pyridine can introduce bromine at position 3 or 8 in 1,5-naphthyridine derivatives . Adjusting stoichiometry and reaction time may favor mono- or di-substitution.
- Fluorination : Fluorine substitution at positions 3 and 7 can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via halogen exchange reactions (e.g., Balz-Schiemann reaction) .
- Methoxylation : The methoxy group at position 2 is likely introduced via nucleophilic aromatic substitution (e.g., using sodium methoxide under controlled pH and temperature) or Ullmann-type coupling .
Q. How can the regioselectivity of bromine substitution in 1,5-naphthyridine derivatives be controlled during synthesis?
Regioselectivity depends on reaction conditions. For instance:
- Electrophilic bromination in non-polar solvents (e.g., CCl₄) with Br₂ favors substitution at electron-rich positions (e.g., position 3) .
- Directed lithiation using strong bases (e.g., LDA) followed by quenching with bromine sources (e.g., BrCN) can target specific positions .
- Catalytic systems (e.g., Pd(OAc)₂ with phosphine ligands) enable cross-coupling reactions to install bromine at less reactive sites .
Q. What spectroscopic techniques are most effective for characterizing substitution patterns in polyhalogenated 1,5-naphthyridines?
- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine substituents, while ¹H NMR helps identify methoxy and aromatic protons. NOE experiments resolve spatial arrangements .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, and fragmentation patterns correlate with substituent positions (e.g., bromine’s isotopic signature) .
- Elemental Analysis : Validates stoichiometry, particularly for bromine and fluorine content .
Advanced Research Questions
Q. How does the electronic environment of the bromo substituent at position 8 influence its reactivity in cross-coupling reactions compared to other positions?
The bromine at position 8 is less activated due to the electron-withdrawing effects of adjacent fluorine and methoxy groups. This necessitates:
- Stronger Catalysts : Pd(PPh₃)₄ or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings with aryl boronic acids .
- Directed Metalation : Transient directing groups (e.g., pyridine auxiliaries) enhance reactivity at position 8 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Q. How can conflicting reports on bromination positions in 1,5-naphthyridines be reconciled when designing synthesis protocols?
Discrepancies arise from varying reaction parameters:
- Temperature : Higher temperatures (e.g., reflux in CCl₄) favor thermodynamically stable products (e.g., 3,7-dibromo derivatives), while lower temperatures yield kinetic products (e.g., 3-bromo) .
- Acid/Base Additives : Pyridine traps HBr, shifting equilibrium toward mono-bromination, whereas excess Br₂ promotes di-substitution .
- Substrate Pre-functionalization : Pre-installing electron-withdrawing groups (e.g., fluorine) directs bromine to specific positions .
Q. What strategies enable selective displacement of bromine in this compound for functionalization?
- Amination : Use CuSO₄ as a catalyst with ammonia or alkylamines under sealed, high-temperature conditions (e.g., 110–160°C) to replace bromine with amino groups .
- Cross-Coupling : Pd-catalyzed couplings (e.g., Stille, Negishi) install aryl, alkenyl, or alkynyl groups. Triisopropylsilyl (TIPS)-protected alkynes are compatible with bromine displacement .
- Reduction : LiAlH₄ or catalytic hydrogenation reduces bromine to hydrogen, but competing defluorination must be monitored .
Q. How can this compound serve as a precursor for antimalarial or antitumor agents?
- Bioisosteric Replacement : Replace bromine with heterocyclic amines (e.g., piperazine) to mimic known antimalarial 1,5-naphthyridines .
- Structure-Activity Relationship (SAR) : Modify the methoxy group to enhance solubility or target binding (e.g., ester hydrolysis to carboxylic acids) .
- In Vitro Screening : Derivatives have shown activity against Plasmodium falciparum (antimalarial) and MCF7 cell lines (anticancer) via topoisomerase inhibition .
Methodological Considerations
Q. What are the challenges in achieving high yields for multi-step syntheses of this compound?
- Intermediate Stability : Brominated intermediates may decompose under prolonged heating; use inert atmospheres (N₂/Ar) and low-temperature storage .
- Purification : Column chromatography with silica gel or reverse-phase HPLC separates regioisomers. Recrystallization from toluene or ethanol improves purity .
- Scale-Up : Replace toxic solvents (e.g., CCl₄) with greener alternatives (e.g., DCE) and optimize catalyst loading for cost efficiency .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in heterocyclic transformations?
- Steric Hindrance : The methoxy group at position 2 impedes substitution at adjacent positions but activates para-sites via electron donation .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates positions 3 and 7, making them less reactive toward electrophiles but suitable for SNAr with strong nucleophiles .
Q. What computational tools aid in predicting reaction pathways for halogenated 1,5-naphthyridines?
- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in bromination or cross-coupling .
- Docking Studies : AutoDock Vina evaluates binding affinities of derivatives to biological targets (e.g., kinase enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
